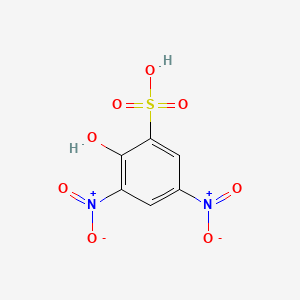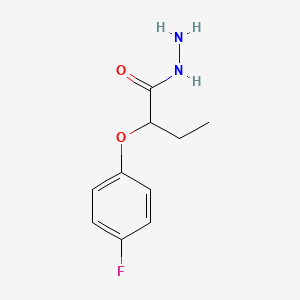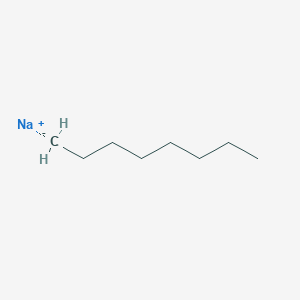
sodium;octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of sodium octane-1-sulfonate involves the sulfonation of bromooctane with anhydrous sodium sulfite in the presence of a catalyst, such as tetrapropylammonium bromide . The reaction is carried out in a reaction container equipped with a cooling backflow device and mechanical agitation. The sulfonation process typically takes 16-24 hours. After the reaction, the mixture is subjected to reduced pressure to evaporate the water, and the residual solid is dried and ground . The crude product is then extracted using absolute alcohol and recrystallized to obtain the pure product .
Industrial Production Methods: In industrial settings, the production of sodium octane-1-sulfonate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions and improving the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Sodium octane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form different sulfonate esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alcohols and amines are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfides.
Substitution: Sulfonate esters.
Aplicaciones Científicas De Investigación
Chemistry: Sodium octane-1-sulfonate is extensively used as an ion-pairing reagent in HPLC for the analysis of organic compounds, peptides, and proteins . It helps in improving the resolution and sensitivity of the analysis.
Biology: In biological research, it is used to study the interaction of proteins and peptides with various ions. It also plays a role in the analysis of neurotransmitters and other biomolecules .
Medicine: Sodium octane-1-sulfonate is used in the pharmaceutical industry for the analysis of drug compounds and their metabolites. It helps in the separation and identification of complex mixtures in drug formulations .
Industry: In industrial applications, it is used as a surfactant and detergent in various formulations. It also finds use in the preparation of ion-exchange resins and other materials .
Mecanismo De Acción
Sodium octane-1-sulfonate exerts its effects primarily through ion-pairing and ion-exchange mechanisms. The sulfonic acid group interacts with positively charged ions, while the sodium ion interacts with negatively charged ions . This dual interaction facilitates the separation and analysis of various compounds in HPLC . The hydrocarbon chain provides hydrophobic interactions, further aiding in the separation process .
Comparación Con Compuestos Similares
Sodium dodecyl sulfate (SDS): Another anionic surfactant used in protein analysis.
Sodium hexanesulfonate: Similar in structure but with a shorter hydrocarbon chain.
Sodium decanesulfonate: Similar in structure but with a longer hydrocarbon chain.
Uniqueness: Sodium octane-1-sulfonate is unique due to its optimal chain length, which provides a balance between hydrophobic and hydrophilic interactions. This balance makes it particularly effective in HPLC analysis, offering better resolution and sensitivity compared to other surfactants .
Propiedades
Número CAS |
2875-36-7 |
|---|---|
Fórmula molecular |
C8H17Na |
Peso molecular |
136.21 g/mol |
Nombre IUPAC |
sodium;octane |
InChI |
InChI=1S/C8H17.Na/c1-3-5-7-8-6-4-2;/h1,3-8H2,2H3;/q-1;+1 |
Clave InChI |
JCTBGDVMRIUPPA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC[CH2-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-Nitro-1,5-dioxaspiro[5.5]undec-3-yl)methanol](/img/structure/B14145075.png)
![2-[(2-Phenylacetyl)amino]hexanoic acid](/img/structure/B14145079.png)

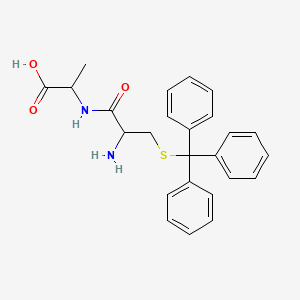
![[4-(Pyrazin-2-yl)piperazin-1-yl][2-(trifluoromethyl)phenyl]methanone](/img/structure/B14145101.png)
![N-[[2-(Trimethylsilyl)ethoxy]carbonyl]-L-leucine](/img/structure/B14145102.png)
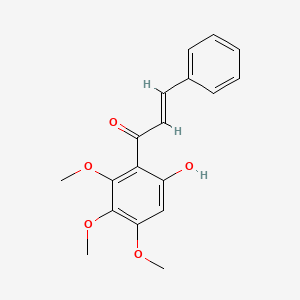
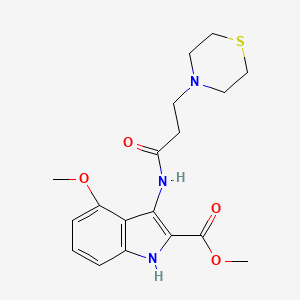
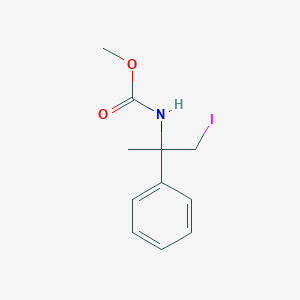

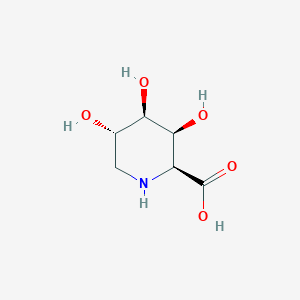
![2-[(5-heptyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic Acid](/img/structure/B14145122.png)
